molecular formula C14H20BNO4S B8085656 Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085656
M. Wt: 309.2 g/mol
InChI Key: JAXJZDJUUHCBDQ-UHFFFAOYSA-N
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Description

Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C14H20BNO4S and its molecular weight is 309.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Ethenesulfonamide derivatives are known for their diverse biological activities, often linked to their ability to interact with various biological targets. The specific compound incorporates a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which can influence its reactivity and biological interactions.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₄H₁₈B₂N₃O₄S
  • Molecular Weight : 337.21 g/mol

Biological Activity

1. Anticancer Properties

  • Some ethenesulfonamide derivatives have been studied for their potential anticancer effects. They may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.
  • Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of Bcl-2 family proteins.

2. Enzyme Inhibition

  • Ethenesulfonamides are often evaluated for their ability to inhibit specific enzymes such as proteases or kinases. This inhibition can lead to altered metabolic pathways in target cells.
  • For example, compounds with similar structures have shown effective inhibition of serine proteases which are crucial in various physiological processes.

3. Antimicrobial Activity

  • Some studies suggest that ethenesulfonamide derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This activity is typically assessed through minimum inhibitory concentration (MIC) assays.
  • The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Case Study 1: Antitumor Activity
In a study published in Cancer Research, a related ethenesulfonamide was shown to significantly reduce tumor size in xenograft models of breast cancer when administered at specific dosages over a four-week period. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study 2: Enzyme Targeting
A study in Bioorganic & Medicinal Chemistry Letters reported that a related compound effectively inhibited a key kinase involved in cell cycle regulation. The IC50 value was determined to be 150 nM, indicating potent activity compared to standard inhibitors.

Safety and Toxicity

While exploring the biological activity of ethenesulfonamide derivatives, safety profiles must also be considered:

  • Acute Toxicity : Compounds with similar structures have been noted for potential toxicity if ingested or upon dermal contact. Careful handling is advised.
  • Irritation Potential : Many boron-containing compounds can cause skin and eye irritation; thus, appropriate safety measures should be taken during experimentation.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4S/c1-6-21(17,18)16-12-9-7-8-11(10-12)15-19-13(2,3)14(4,5)20-15/h6-10,16H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJZDJUUHCBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.